

An In-depth Technical Guide to Tributyl(3-methoxyphenyl)stannane

Author: BenchChem Technical Support Team. Date: November 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Tributyl(3-methoxyphenyl)stannane**, a key organotin reagent in modern organic synthesis. This document details its chemical identity, synthesis, and critical applications, with a focus on its role in the formation of biaryl compounds, which are significant structural motifs in numerous pharmaceutical agents.

Core Compound Information

Tributyl(3-methoxyphenyl)stannane is an organometallic compound featuring a tin atom bonded to three butyl groups and a 3-methoxyphenyl group. Its unique structure makes it a valuable reagent in palladium-catalyzed cross-coupling reactions, particularly the Stille coupling, for the formation of carbon-carbon bonds.

Chemical Structure:



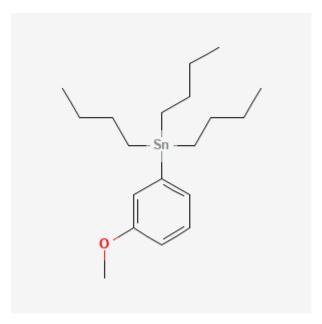


Figure 1. Chemical structure of **Tributyl(3-methoxyphenyl)stannane**.

Table 1: Compound Identification and Properties

Identifier	Value
CAS Number	85479-67-2
Molecular Formula	C19H34OSn
Molecular Weight	397.17 g/mol
IUPAC Name	Tributyl(3-methoxyphenyl)stannane

Synthesis and Experimental Protocols

The primary method for the synthesis of **Tributyl(3-methoxyphenyl)stannane** involves the reaction of a Grignard reagent derived from 3-bromoanisole with tributyltin chloride.

Experimental Protocol: Synthesis of Tributyl(3-methoxyphenyl)stannane

Materials:

• 3-Bromoanisole



- Magnesium turnings
- Tributyltin chloride
- Anhydrous tetrahydrofuran (THF)
- Iodine (crystal)
- Anhydrous diethyl ether
- Saturated aqueous ammonium chloride solution
- Anhydrous magnesium sulfate

Procedure:

- Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped
 with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are
 placed. A crystal of iodine is added to activate the magnesium. A solution of 3-bromoanisole
 in anhydrous THF is added dropwise via the dropping funnel to initiate the Grignard reaction.
 The mixture is gently heated to maintain a steady reflux until the magnesium is consumed.
- Stannylation: The freshly prepared Grignard reagent is cooled to 0 °C in an ice bath. A solution of tributyltin chloride in anhydrous THF is then added dropwise with vigorous stirring.
- Reaction Quench and Workup: After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The reaction is then carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution.
- Extraction and Purification: The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to yield pure Tributyl(3-methoxyphenyl)stannane.



Application in Biaryl Synthesis: The Stille Coupling Reaction

Tributyl(3-methoxyphenyl)stannane is a cornerstone reagent for the synthesis of biaryl compounds through the Stille cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the organostannane and an organic halide or triflate. Biaryl scaffolds are prevalent in many biologically active molecules, including antihypertensive drugs like angiotensin II receptor antagonists.[1][2]

Experimental Protocol: Stille Coupling of Tributyl(3-methoxyphenyl)stannane with an Aryl Halide

Materials:

- Tributyl(3-methoxyphenyl)stannane
- Aryl halide (e.g., 4-iodotoluene)
- Palladium catalyst (e.g., Pd(PPh₃)₄)
- Anhydrous solvent (e.g., toluene or DMF)
- Anhydrous lithium chloride (optional, to facilitate transmetalation)

Procedure:

- Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), the palladium catalyst, the aryl halide, and anhydrous solvent are added.
- Addition of Reagents: Tributyl(3-methoxyphenyl)stannane is then added to the mixture via syringe. If used, anhydrous lithium chloride is also added at this stage.
- Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C and stirred for several hours until the reaction is complete (monitored by TLC or GC-MS).



Workup and Purification: Upon completion, the reaction mixture is cooled to room
temperature and the solvent is removed under reduced pressure. The residue is redissolved
in an organic solvent like ethyl acetate and washed with an aqueous solution of potassium
fluoride to remove the tin byproducts as insoluble tributyltin fluoride. The organic layer is then
washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude
product is purified by flash column chromatography to afford the desired biaryl compound.

Table 2: Representative Stille Coupling Reaction Data

Aryl Halide	Product	Catalyst	Solvent	Temp (°C)	Time (h)	Yield (%)
4- lodotoluen e	3-Methoxy- 4'- methylbiph enyl	Pd(PPh₃)₄	Toluene	110	12	~85-95
1-Bromo-4- nitrobenze ne	3-Methoxy- 4'- nitrobiphen yl	Pd₂(dba)₃/ P(t-Bu)₃	Dioxane	100	8	~80-90

Mandatory Visualizations Logical Workflow for Synthesis and Application

The following diagram illustrates the general workflow from starting materials to the synthesis of **Tributyl(3-methoxyphenyl)stannane** and its subsequent use in a Stille coupling reaction to produce a biaryl compound.

Caption: Synthetic workflow for **Tributyl(3-methoxyphenyl)stannane** and its application.

Catalytic Cycle of the Stille Coupling Reaction

This diagram outlines the key mechanistic steps of the palladium-catalyzed Stille coupling reaction. The catalytic cycle involves oxidative addition, transmetalation, and reductive elimination.[3][4]



Caption: The catalytic cycle of the Stille cross-coupling reaction.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Tributyl(3-methoxyphenyl)stannane]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b044060#tributyl-3-methoxyphenyl-stannane-cas-number-and-structure]

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